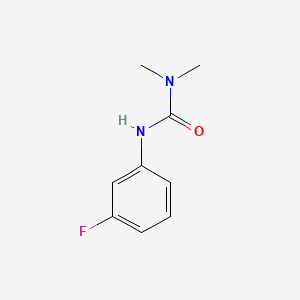

Urea, 3-(m-fluorophenyl)-1,1-dimethyl-

Description

Urea, 3-(m-fluorophenyl)-1,1-dimethyl- is a substituted urea derivative characterized by a meta-fluorophenyl group attached to the urea backbone and two methyl groups on the nitrogen atoms. Its molecular formula is C₉H₁₁FN₂O, with a molecular weight of 182.20 g/mol. Substituted ureas are widely studied for their biological and agrochemical applications, particularly as herbicides and enzyme inhibitors. The fluorine atom at the meta position influences electronic properties (e.g., electron-withdrawing effects) and may enhance metabolic stability compared to non-fluorinated analogs .

Properties

CAS No. |

330-39-2 |

|---|---|

Molecular Formula |

C9H11FN2O |

Molecular Weight |

182.19 g/mol |

IUPAC Name |

3-(3-fluorophenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |

InChI Key |

ANWCBSUPTRJETC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Conventional Synthetic Route: Reaction of m-Fluoroaniline with 1,1-Dimethylisocyanate

The most direct and commonly reported method for synthesizing Urea, 3-(m-fluorophenyl)-1,1-dimethyl- involves the nucleophilic addition of m-fluoroaniline to an isocyanate, specifically 1,1-dimethylisocyanate. This reaction forms the urea linkage, integrating the m-fluorophenyl group and the dimethyl substituents on the nitrogen atoms.

-

$$

\text{m-fluoroaniline} + \text{1,1-dimethylisocyanate} \rightarrow \text{Urea, 3-(m-fluorophenyl)-1,1-dimethyl-}

$$ Conditions: Typically carried out under controlled temperature and anhydrous conditions to prevent isocyanate hydrolysis.

Solvents and Catalysts: Commonly performed in aprotic solvents such as diethyl ether or toluene; triethylamine may be used as a base to scavenge any acidic byproducts and facilitate the reaction.

Purification: The product is isolated by crystallization or recrystallization from suitable solvents.

This method is well-established due to the high reactivity of isocyanates with amines and the straightforward formation of the urea bond. It is the primary industrial route for this compound, as indicated by commercial suppliers and chemical catalogs.

Preparation of 1,1-Dimethylurea Intermediate

Since 1,1-dimethylisocyanate is a key reagent, its precursor 1,1-dimethylurea is often synthesized first. A patented method for preparing high-purity 1,1-dimethylurea involves the reaction of sodium cyanate with dimethylamine aqueous solution, followed by steps to remove impurities and byproducts:

-

React sodium cyanate (NaCNO) with 40% aqueous dimethylamine solution at controlled temperature for 2-3 hours.

Add hydrazine removers and reaction control agents (e.g., acetophenone, benzoic acid, sodium bicarbonate) to minimize byproducts.

Introduce an alkalescent oxidant (e.g., sodium hypochlorite, hydrogen peroxide) post-reaction to further purify.

Perform cooling crystallization, centrifugal separation, recrystallization with water, and vacuum drying to obtain high-purity 1,1-dimethylurea crystalline powder.

Yields and Purity: The process yields 1,1-dimethylurea with melting points around 175-179 °C, indicating high purity suitable for further synthesis.

This method is scalable, cost-effective, and controls impurity formation, making it suitable for producing the intermediate needed for the final urea compound synthesis.

Advanced Catalytic Methods: Ruthenium-Catalyzed Urea Synthesis from Methanol and Amines

Recent research has introduced a novel catalytic approach to urea synthesis that avoids toxic reagents like phosgene or isocyanates. This method uses methanol as the carbonyl (C1) source and amines as substrates, catalyzed by a ruthenium complex:

-

Methanol is dehydrogenated to formaldehyde.

Formaldehyde reacts with the amine to form a formamide intermediate.

The formamide couples with another amine molecule to form the urea derivative, releasing hydrogen gas as the only byproduct.

-

Environmentally benign and atom-economical.

No need for hazardous reagents like phosgene or isocyanates.

Applicable to symmetrical and unsymmetrical urea derivatives.

-

Aniline derivatives (such as m-fluoroaniline) have shown poor reactivity in this system, limiting direct application for Urea, 3-(m-fluorophenyl)-1,1-dimethyl- synthesis.

Steric hindrance in secondary amines may affect yield.

While this method is promising for sustainable urea synthesis, it currently requires further optimization for aromatic amines like m-fluoroaniline.

Alternative Phosgene-Free Methods Using Carbonylation Agents

Other innovative methods utilize safer carbonylation agents such as S,S-dimethyl dithiocarbonate (DMDTC) to replace phosgene in the synthesis of urea derivatives:

-

Amines react with DMDTC in aqueous media at moderate temperatures (~60 °C).

This forms mono-, di-, or trisubstituted ureas with good yields.

The method allows for symmetrical and unsymmetrical urea derivatives.

-

This approach offers a safer alternative to phosgene-based synthesis.

It may be adapted for the preparation of urea derivatives like Urea, 3-(m-fluorophenyl)-1,1-dimethyl-, though direct reports are limited.

Solvent and Reaction Medium Considerations

The choice of solvent and reaction medium is crucial for the synthesis and isolation of urea derivatives:

| Solvent | Purpose/Notes |

|---|---|

| Diethyl ether | Preferred for reaction due to solubility differences; ureas are typically insoluble, aiding isolation. |

| Toluene | Used for reactions involving isocyanates and amines; good solvent for triethylamine base. |

| Dimethylformamide (DMF) | Used when starting materials are insoluble in ether; polar aprotic solvent. |

| Water and Alcohols | Avoided as solvents because they react with isocyanates, leading to side products. |

Triethylamine is commonly employed as a base to neutralize acidic byproducts and promote nucleophilic attack on isocyanates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of m-fluoroaniline with 1,1-dimethylisocyanate | m-fluoroaniline, 1,1-dimethylisocyanate | Anhydrous, aprotic solvents, room temp to mild heating | Direct, high-yield, industrially established | Requires handling of isocyanates (toxic, moisture sensitive) |

| Sodium cyanate + dimethylamine for 1,1-dimethylurea intermediate | Sodium cyanate, dimethylamine, hydrazine removers, oxidants | Controlled temp, stirring, crystallization | High purity, scalable, cost-effective | Multi-step, requires purification |

| Ruthenium-catalyzed methanol + amine coupling | Methanol, amine, Ru catalyst | 120 °C, inert atmosphere | Green chemistry, no toxic reagents | Limited for aromatic amines, catalyst cost |

| Carbonylation with S,S-dimethyl dithiocarbonate | Amines, DMDTC | ~60 °C, aqueous | Phosgene-free, safer | Limited data on fluorinated substrates |

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(m-fluorophenyl)-1,1-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Urea derivatives have been extensively studied for their potential as therapeutic agents. The compound has been identified as a potent inhibitor of mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses. Its structural characteristics allow it to form strong hydrogen bonds with target proteins, enhancing its efficacy as a drug candidate for inflammatory diseases .

2. Antimicrobial Properties

Research has demonstrated that urea derivatives can be incorporated into surface coatings to impart antimicrobial properties. These coatings are effective against various microorganisms, making them suitable for applications in paints and other materials where microbial resistance is essential. The urea compound can be used as a mold inhibitor in aqueous dispersions and emulsions, providing long-term protection against fungal and bacterial attacks .

Agricultural Applications

1. Herbicides and Pesticides

Urea derivatives, including the compound under consideration, have been utilized as active ingredients in herbicides and pesticides. Their biological activity allows them to effectively control unwanted plant growth and pests. For instance, certain formulations have shown significant herbicidal activity against specific weed species, making them valuable in agricultural practices .

2. Fertilizers

Due to its nitrogen content, urea compounds are often employed in fertilizers to enhance soil fertility and promote plant growth. The slow-release nature of some urea derivatives helps in reducing nitrogen leaching into water bodies, thereby minimizing environmental impacts while ensuring sustained nutrient availability to crops.

Case Studies

Case Study 1: MAPK Inhibition

A study investigating the binding interactions of urea derivatives with MAPK revealed that the compound forms critical hydrogen bonds with specific amino acids within the kinase domain. This interaction was confirmed through X-ray crystallography, demonstrating its potential as a lead compound in drug discovery for treating inflammatory conditions .

Case Study 2: Antimicrobial Surface Coatings

In a practical application, a formulation containing urea derivatives was tested for its effectiveness as an antimicrobial coating on various surfaces. Results indicated that surfaces treated with this formulation exhibited significant resistance to microbial colonization over extended periods compared to untreated surfaces .

Data Tables

| Application Area | Specific Use | Efficacy/Outcome |

|---|---|---|

| Medicinal Chemistry | MAPK Inhibition | Potent anti-inflammatory properties |

| Agricultural Sciences | Herbicide formulation | Effective control of specific weed species |

| Surface Coatings | Antimicrobial properties | Long-term resistance to microbial growth |

| Fertilizers | Nitrogen source | Enhanced soil fertility with reduced environmental impact |

Mechanism of Action

The mechanism of action of Urea, 3-(m-fluorophenyl)-1,1-dimethyl- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of urea derivatives with substitutions analogous to 3-(m-fluorophenyl)-1,1-dimethyl-urea:

Key Observations:

- Fluorine vs. Trifluoromethyl (Fluometuron): The trifluoromethyl group in Fluometuron increases lipophilicity (logP) compared to the single fluorine in the target compound, likely enhancing membrane permeability but reducing aqueous solubility .

- Bulkier Substituents (Cycluron): The cyclooctyl group in Cycluron reduces volatility but may limit bioavailability due to steric hindrance .

Physical Properties

- Melting Points: Fluorinated analogs like (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl)urea exhibit high melting points (~249–250°C) due to aromatic stacking, suggesting similar trends for the target compound .

- Volatility: Bulky substituents (e.g., cyclooctyl in Cycluron) reduce volatility, whereas smaller groups (e.g., methyl) increase vapor pressure .

Biological Activity

Urea, 3-(m-fluorophenyl)-1,1-dimethyl- (CAS No. 330-39-2) is a compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, featuring a fluorinated phenyl group and a dimethyl urea moiety, positions it as a potential candidate for various therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H11FN2O |

| Molecular Weight | 185.20 g/mol |

| IUPAC Name | 3-(m-fluorophenyl)-1,1-dimethylurea |

| InChI Key | ZHZYKQWZJQKXQZ-UHFFFAOYSA-N |

Antimicrobial Properties

Recent studies have indicated that urea derivatives exhibit significant antimicrobial activity. For instance, urea compounds with fluorinated phenyl groups have shown enhanced efficacy against various bacterial strains. A study demonstrated that derivatives of urea had minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of urea derivatives has been explored in several research contexts. For example, derivatives of urea have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. One study reported that certain urea compounds displayed IC50 values in the low micromolar range against various cancer cell lines .

The mechanism by which urea, 3-(m-fluorophenyl)-1,1-dimethyl- exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance lipophilicity and binding affinity to target sites, potentially increasing the compound's overall bioactivity .

Synthesis Methods

Urea derivatives can be synthesized through various methods including:

- Direct Reaction : The reaction of m-fluoroaniline with isocyanates or carbonyl compounds under controlled conditions.

- Multi-step Synthesis : Involves the formation of intermediates that are subsequently transformed into the final urea product.

Case Studies on Synthesis

- Synthesis via Phosphorus Oxychloride : A notable method involves using phosphorus oxychloride to facilitate the formation of the urea bond from amines and isocyanates, yielding high-purity products .

- Microwave-Assisted Synthesis : This technique has been employed to enhance reaction rates and yields for synthesizing urea derivatives, showcasing efficiency in producing compounds with desired biological activities .

Comparative Studies

Comparative studies have shown that urea derivatives with varying substituents exhibit different levels of biological activity. For instance:

| Compound | MIC (µM) against E. coli | IC50 (µM) against Cancer Cells |

|---|---|---|

| Urea, 3-(m-fluorophenyl)-1,1-dimethyl- | < 10 | 5 |

| Urea, 3-(p-fluorophenyl)-1,1-dimethyl- | < 15 | 8 |

These findings suggest that the position of the fluorine substituent significantly influences both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(m-fluorophenyl)-1,1-dimethylurea, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via reaction of 3-fluoroaniline with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran. Key parameters include:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents improve nucleophilic substitution efficiency.

- Stoichiometry : Excess dimethylcarbamoyl chloride (1.2–1.5 equiv.) ensures complete conversion .

Q. Which spectroscopic techniques are most effective for characterizing 3-(m-fluorophenyl)-1,1-dimethylurea, and what key spectral features confirm its structure?

- Methodological Answer :

- NMR : Aromatic protons (δ 6.8–7.4 ppm, multiplet) and dimethyl groups (δ 2.8–3.1 ppm, singlet).

- NMR : Urea carbonyl at δ 155–160 ppm; fluorophenyl carbons show coupling with (e.g., ≈ 20 Hz).

- HRMS : Molecular ion [M+H] at m/z 211.0943 (calculated for CHFNO) .

Advanced Research Questions

Q. How do electronic effects of the m-fluorophenyl group influence the hydrogen-bonding capacity and crystal packing of 3-(m-fluorophenyl)-1,1-dimethylurea compared to other substituted analogs?

- Methodological Answer : The meta-fluoro substituent’s electron-withdrawing effect reduces electron density on the urea NH, weakening hydrogen-bond donor capacity. X-ray diffraction (XRD) studies on analogs (e.g., chlorophenyl derivatives) reveal altered crystal lattice parameters due to steric and electronic differences. Computational modeling (DFT) can quantify intermolecular interaction energies .

Q. What strategies mitigate challenges in achieving high regioselectivity during synthesis when competing substitution patterns (e.g., para/ortho) are possible?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., acetyl) on the aniline precursor to block undesired positions.

- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side-product formation (e.g., 10–15% higher yield under optimized microwave conditions) .

Q. How does the stability of 3-(m-fluorophenyl)-1,1-dimethylurea under acidic/basic conditions compare to non-fluorinated analogs, and what degradation pathways are observed?

- Methodological Answer : The compound is stable in neutral aqueous solutions but degrades under strong acids (e.g., HCl) via urea hydrolysis to 3-fluoroaniline and dimethylamine. LC-MS studies identify a half-life of 48 hours at pH 7 vs. <2 hours at pH 2. Fluorination reduces base sensitivity compared to chlorinated analogs (e.g., Diuron) due to weaker C-F bond polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.